Product packaging for Sebuthylazine(Cat. No.:CAS No. 7286-69-3)

Sebuthylazine

Cat. No.: B166565
CAS No.: 7286-69-3
M. Wt: 229.71 g/mol
InChI Key: BZRUVKZGXNSXMB-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine is a diamino-1,3,5-triazine that is N-(butan-2-yl)-N'-ethyl-1,3,5-triazine-2,4-diamine substituted by a chloro group at position 6. It is a diamino-1,3,5-triazine and a chloro-1,3,5-triazine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16ClN5 B166565 Sebuthylazine CAS No. 7286-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRUVKZGXNSXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7058171
Record name Sebuthylazine
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Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7286-69-3
Record name Sebuthylazine
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Record name Sebuthylazine [ISO]
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Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(1-methylpropyl)-
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Record name Sebuthylazine
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Environmental Occurrence and Fate of Sebuthylazine

Spatial and Temporal Distribution of Sebuthylazine in Aquatic Ecosystems

This compound, along with other triazine herbicides, is frequently detected in surface and groundwater systems, highlighting its mobility within the hydrological cycle herts.ac.ukwrc.org.za.

Lake Water Contamination Dynamics

Studies on lake water contamination have identified this compound as a detected pesticide. In Northern Greece, analyses of surface waters from lakes such as Volvi, Doirani, and Kerkini revealed the presence of triazines, including this compound ebi.ac.uknih.gov. Lake Volvi, for instance, exhibited the highest concentrations of triazines and ureas, particularly in its central regions. Concentrations in these lakes showed strong seasonal variations, with disproportionate increases observed during the spring/summer sampling period (e.g., spring/summer 2011), often linked to pollution sources immediately following pesticide application patterns and rainfall ebi.ac.uknih.gov. Triazines emerged as a main pollutant during spring sampling in Lake Doirani ebi.ac.uknih.gov. Wastewater treatment plants (WWTPs) are also recognized as significant point sources for the entry of pesticide residues, including this compound, into aquatic environments researchgate.net. This compound has been detected in urban and natural river waters, indicating its presence in riverine systems that can feed into larger aquatic bodies researchgate.netdntb.gov.ua.

Groundwater Presence and Transport Mechanisms

This compound and its related triazine herbicides have been detected in underground reservoirs and well water sources, reflecting their capacity for leaching and movement through soil profiles herts.ac.ukwrc.org.za. The transport of contaminants in groundwater is governed by several mechanisms, including diffusion, advection, mechanical dispersion, and hydrodynamic dispersion uni.lucsic.es. Water-soluble chemicals, such as some pesticides, can readily leach from soil into groundwater, contributing to their presence in aquifers uni.lu. While specific concentration data for this compound in groundwater are limited in direct reports, the general behavior of triazines indicates their potential to reach and persist in groundwater systems europa.eunih.gov.

This compound Residues in Terrestrial Compartments

The presence and persistence of this compound in terrestrial environments, particularly agricultural soils and biomass, are influenced by application practices and post-harvest management.

Soil Contamination and Persistence

This compound has been identified in soil samples, notably following the burning of herbicide-contaminated biomass researchgate.netnih.gov. Research indicates that atrazine-desethyl, this compound, and terbuthylazine (B1195847) were detected in soils after such combustion events researchgate.net. The persistence of organic contaminants in soil is largely controlled by sorption-desorption processes, which are critically influenced by soil properties like organic matter content and clay mineral composition csic.escdnisotopes.comnih.gov. While direct persistence data for this compound in soil is not extensively detailed in the provided literature, a related deuterated analog, this compound-d5, has been reported to have a half-life of 25–30 days in aerobic soils nih.gov.

Detection in Agricultural Biomass (e.g., Rice Straw)

This compound residues have been detected in agricultural biomass, specifically rice straw, especially after open burning practices where herbicides were applied nih.govmdpi.com. In studies investigating the environmental impact of burning herbicide-contaminated rice straw, this compound was detected post-burning researchgate.netnih.gov. Although terbuthylazine was the dominant herbicide in raw rice straw biomass (80.0%), burning atrazine-contaminated biomass led to the detection of this compound and notable increases in terbuthylazine and atrazine-desethyl researchgate.netnih.gov. In aerosol samples collected post-burning of mixed pesticide-contaminated rice straw, this compound, along with formothion (B1673548) and propyzamide, collectively constituted approximately 2.5% of all detected pesticides mdpi.com.

Table 1: Detection of this compound and Related Triazines in Environmental Compartments Post-Biomass Burning

CompartmentCompound DetectedObservation/Concentration ChangeSource
SoilThis compound, Atrazine-desethyl, TerbuthylazineDetected post-burning of herbicide-contaminated biomass researchgate.net
Rice Straw Biomass (Raw)Terbuthylazine (80.0%)Dominant in raw biomass researchgate.net
Rice Straw Biomass (Post-burning)This compound, Atrazine-desethyl, TerbuthylazineNotable increases observed after burning ATZ-contaminated biomass researchgate.netnih.gov
AerosolsThis compound, Formothion, PropyzamideCollectively constituted ~2.5% of all detected pesticides post-burning mdpi.com
AerosolsAtrazine (B1667683)Substantial 39.2-fold increase post-burning mdpi.com

Atmospheric Presence of this compound

The atmosphere serves as a crucial pathway for the transport and distribution of pesticides, including this compound, through processes such as volatilization and wind erosion of sorbed particles. This compound has been confirmed to be present in atmospheric samples. Specifically, it was detected in aerosol samples following the open burning of herbicide-contaminated rice straw mdpi.com. While its concentrations in aerosols were generally lower compared to total suspended particulates (TSP) and particulate matter with an aerodynamic diameter ≤ 10 µm (PM10), its presence in the aerosol phase is considered significant for understanding its atmospheric fate and potential for long-range transport mdpi.com. This compound was also identified in air samples collected from the vinicultural area of Trier, Germany, alongside other pesticides.

Table 2: Atmospheric Detection of this compound

Atmospheric ComponentContext of DetectionKey FindingSource
AerosolsPost-open burning of herbicide-contaminated rice strawDetected, collectively contributing to ~2.5% of detected pesticides mdpi.com
Air SamplesVinicultural area of Trier, GermanyDetected

Association with Total Suspended Particulate (TSP)

Sebutylazine has been identified and quantified in Total Suspended Particulate (TSP) samples, indicating its presence in the atmospheric environment. In a study screening for 163 pharmaceuticals and personal care products (PPCPs) in 12 TSP samples collected in Ha Noi, this compound was one of six PPCPs detected for the first time in this matrix researchgate.net. The total concentration of the identified PPCPs in these TSP samples ranged from 37.3 to 401.0 pg m⁻³, with a median concentration of 143 pg m⁻³. This compound contributed significantly to these findings, accounting for 22% of the total concentration of the detected PPCPs researchgate.net.

Table 1: this compound in Total Suspended Particulate (TSP) Samples

MetricValue (pg m⁻³)Source
Total PPCP Concentration Range37.3 – 401.0 researchgate.net
Median Total PPCP Concentration143 researchgate.net
This compound Contribution to Total PPCP22% researchgate.net

Presence in Particulate Matter with Aerodynamic Diameter ≤ 10 µm (PM10)

While particulate matter with an aerodynamic diameter of 10 µm or less (PM10) is a known carrier of various toxic compounds, including organic chemicals nih.gov, specific detailed research findings on the explicit presence and concentrations of this compound within PM10 samples were not extensively detailed in the provided search results. PM10 is generally recognized for its ability to transport pollutants due to its size, allowing it to be inhaled and potentially mediate the effects of associated toxic compounds nih.gov.

Distribution in Aerosol Samples

Information regarding the specific distribution of this compound in general aerosol samples with detailed quantitative data was not explicitly provided in the available search results. Pesticides, including herbicides like this compound, can be dispersed in the atmosphere through mechanisms such as spray drift and evaporation, leading to their detection in rainwater and surface water mst.dk. However, direct research findings focusing solely on this compound's measured distribution in aerosol samples were not detailed.

This compound in Waste Management Streams

Sebutylazine has been identified as a contaminant in various waste management streams, indicating its persistence and transport through anthropogenic activities.

Detection in Wastewater Treatment Plant (WWTP) Contaminants

Sebutylazine has been detected in wastewater treatment plant (WWTP) effluents. A comprehensive survey of organic compounds in 30 wastewater effluent samples from 21 urban WWTPs in the Mediterranean and Atlantic basins of the Andalusia region in Spain identified this compound among the pesticides with maximum concentrations ebi.ac.uk. Its presence in WWTP effluents highlights its incomplete removal during conventional wastewater treatment processes, leading to its release into receiving aquatic environments ebi.ac.uk, researchgate.net. This compound is considered one of the emerging contaminants frequently found in wastewater researchgate.net.

Presence in Sludge-Amended Soils

Sebutylazine has been found in soil, particularly in areas where agricultural practices involve the use of pesticides and potentially the application of sludge as an organic amendment. In soil samples from the Gaza Strip, this compound was detected with an average concentration of 13 µg/kg researchgate.net, researchgate.net, researchgate.net. This presence was noted alongside other pesticides such as propazine (B92685) and terbuthylazine, which had average concentrations of 19 µg/kg and 39 µg/kg, respectively researchgate.net, researchgate.net, researchgate.net. A linear regression analysis indicated a correlation between the presence of strawberry greenhouses and the occurrence of this compound in the soil researchgate.net.

Table 2: this compound Concentrations in Soil Samples

CompoundAverage Concentration (µg/kg)Source
This compound13 researchgate.net, researchgate.net, researchgate.net
Propazine19 researchgate.net, researchgate.net, researchgate.net
Terbuthylazine39 researchgate.net, researchgate.net, researchgate.net

Metabolic and Degradation Pathways of Sebuthylazine in Environmental and Biological Systems

Biotransformation of Sebuthylazine in Plants and Microorganisms

Biotransformation refers to the structural modification of compounds through enzymatic chemical reactions within living organisms, including plants and microorganisms. ekb.eg Microorganisms, such as bacteria and fungi, are particularly active in biodegradation processes, often utilizing organic substances as sources of carbon and energy. chemsafetypro.comup.pt Plants also play a role in transforming pesticides, typically for detoxification or through fortuitous metabolism. umn.edu

One significant degradation product of this compound is this compound-desethyl, also known as norsebutylazine. lookchem.comnih.gov This metabolite is formed through metabolic processes in plants and microorganisms after the application of this compound. lookchem.com The formation of desethylated metabolites is a common pathway for triazine herbicides. csic.es

The chemical properties of this compound-Desethyl are summarized in the table below:

PropertyValue
CAS NO37019-18-4 lookchem.com
Molecular FormulaC7H12ClN5 lookchem.com
Molecular Weight201.66 lookchem.com
Boiling Point395.5°C at 760mmHg lookchem.com
Density1.32g/cm³ lookchem.com
Vapor Pressure1.84E-06mmHg at 25°C lookchem.com
Refractive Index1.612 lookchem.com
pKa3.87±0.10 (Predicted) lookchem.com

The degradation of triazine herbicides like this compound in environmental systems is primarily dependent on microbial activity. nih.gov These metabolic processes often involve N-dealkylation, where alkyl groups attached to the nitrogen atoms of the triazine ring are removed. csic.esresearchgate.net For instance, the formation of this compound-desethyl involves the removal of an ethyl group. lookchem.com

While specific detailed research findings on the metabolic pathways of this compound in plants and microorganisms are less extensively documented compared to more widely studied triazines like atrazine (B1667683) or terbuthylazine (B1195847), the general principles of triazine degradation apply. umn.edunih.gov Microbial communities can degrade s-triazines, often utilizing them as a carbon or nitrogen source. csic.esnih.gov

Advanced Analytical Methodologies for Sebuthylazine Research

Chromatographic Techniques for Sebuthylazine Separation

Chromatography is a fundamental step in the analytical workflow for this compound, enabling its separation from complex sample matrices and potential interfering compounds. The choice between liquid and gas chromatography depends on the specific requirements of the analysis, including the nature of the sample and the desired sensitivity.

Ultra-Performance Liquid Chromatography (UPLC) is a high-pressure liquid chromatography technique that utilizes columns with sub-2 µm particles, resulting in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. lcms.cz Optimizing UPLC methods is critical for achieving the necessary separation of this compound from its isomers, such as terbuthylazine (B1195847), and from complex matrix components that can cause interference. researchgate.netnih.gov

Key parameters for UPLC optimization include the selection of the stationary phase (column), mobile phase composition, gradient profile, flow rate, and column temperature. For instance, a reversed-phase C18 column is commonly used, with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) formate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). oup.comshimadzu.com The gradient elution, where the proportion of the organic solvent is increased over time, is finely tuned to achieve optimal separation. lcms.cz In one study, a UHPLC gradient profile was optimized as follows: 0–8.0 min, 88.0–5.0% A; 8.0–9.0 min, 5.0–0% A; 9.0–11.0 min, 0% A; 11.0–11.10 min, 0–88.0% A; 11.10–14.0 min, 88.0% A, with a flow rate of 300 μL/min and a column oven temperature of 45°C. oup.com Such optimization was crucial in a case where a co-eluting biogenic insecticide, nepellitorine, in a tarragon sample led to a false-positive identification of this compound. researchgate.netnih.govebi.ac.uk Through optimized UPLC conditions, it was possible to chromatographically separate the spiked this compound from the interfering compound. researchgate.netnih.govebi.ac.uk

Table 1: Example of UPLC Parameters for this compound Analysis

ParameterConditionReference
Instrument Agilent 1290 Infinity II with ISET emulation lcms.cz
Column Restek Raptor Biphenyl shimadzu.com
Mobile Phase A 2 mmol/L ammonium formate (B1220265) in water shimadzu.com
Mobile Phase B 2 mmol/L ammonium formate in methanol shimadzu.com
Flow Rate 0.4 mL/min shimadzu.com
Column Temperature 35 °C shimadzu.com
Injection Volume 2 µL shimadzu.com

Gas Chromatography (GC) serves as a valuable orthogonal technique for the confirmatory analysis of this compound. researchgate.netnih.gov While LC is often the primary separation method, GC provides an alternative separation mechanism, which can be crucial for resolving ambiguities and confirming the identity of a detected compound. researchgate.netnih.gov In cases of suspected false positives in LC-based methods, subsequent analysis by GC-MS/MS can provide the necessary evidence to either confirm or refute the initial finding. researchgate.netnih.govebi.ac.uk

For GC analysis, this compound is typically introduced into the instrument after extraction from the sample matrix. The separation occurs in a capillary column, and detection is often achieved using a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD). The use of dual-column confirmation, where two columns of different polarity are used, can further enhance the reliability of the identification. In a documented case, GC-MS/MS analysis was instrumental in revealing a false-positive this compound result that was initially obtained by LC-MS/MS. researchgate.netnih.govebi.ac.uk

Ultra-Performance Liquid Chromatography (UPLC) Optimization for Resolution

Mass Spectrometry for this compound Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection of this compound. When coupled with a chromatographic separation technique, it provides a powerful platform for both identification and quantification at trace levels.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for the analysis of this compound in various matrices due to its exceptional sensitivity, selectivity, and robustness. researchgate.netresearchgate.netca.gov The technique involves the coupling of a liquid chromatograph to a tandem mass spectrometer, which typically consists of two mass analyzers (e.g., triple quadrupole) separated by a collision cell. sciex.com

The process begins with the separation of this compound from the sample matrix by LC. The eluent from the LC column is then introduced into the ion source of the mass spectrometer, where this compound molecules are ionized, most commonly through electrospray ionization (ESI). sciex.com The resulting ions are then subjected to two stages of mass analysis, which provides a high degree of specificity. sciex.com

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive acquisition mode used in tandem mass spectrometry for quantifying target compounds in complex mixtures. proteomics.com.au In an MRM experiment, the first mass analyzer is set to select the precursor ion of this compound. This precursor ion is then fragmented in the collision cell through collision-induced dissociation (CID). sciex.com The second mass analyzer is then set to monitor for specific product ions that are characteristic of this compound. sciex.comproteomics.com.au

The monitoring of multiple precursor-to-product ion transitions for a single compound significantly enhances the confidence in its identification and quantification, reducing the likelihood of false positives. researchgate.net Typically, one transition is used for quantification (the quantifier), while one or more additional transitions serve as qualifiers to confirm the identity of the analyte. sciex.com The ratio of the quantifier to the qualifier ions should remain constant and match that of a known standard. researchgate.net However, it has been shown that relying on only two MRM transitions can sometimes lead to false-positive results, especially in complex matrices. researchgate.netnih.govebi.ac.uk Therefore, the use of a third MRM transition is often recommended to increase the reliability of the identification. researchgate.netnih.gov

Accurate characterization of the precursor and product ions of this compound is fundamental to developing robust and specific LC-MS/MS methods. For this compound, the protonated molecule [M+H]⁺ is typically selected as the precursor ion in positive ionization mode.

High-resolution mass spectrometry (HRMS), such as that performed on Quadrupole-Orbitrap (Q-Orbitrap) or Quadrupole Time-of-Flight (Q-TOF) instruments, plays a crucial role in the elucidation of fragmentation pathways and the identification of characteristic product ions. researchgate.netmdpi.com These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of the ions. mdpi.com

A study using a Q-Orbitrap mass spectrometer investigated the fragmentation of this compound and its isomer, terbuthylazine. researchgate.netmdpi.com While both isomers produce some common product ions, differences in the relative abundances of certain fragments can be exploited for their differentiation. researchgate.net

Table 2: Precursor and Product Ions for this compound in MS/MS Analysis

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
230.1174.1104.1 lcms.cz
230174104 sciex.com
Multiple Reaction Monitoring (MRM) Strategies

High-Resolution Mass Spectrometry (HRAM-MS)

High-Resolution Mass Spectrometry (HRAM-MS) stands as a powerful analytical tool in pesticide residue analysis, offering high sensitivity and selectivity. thermofisher.comfilab.fr Unlike low-resolution mass spectrometers, HRAM instruments, such as Quadrupole-Orbitrap (Q-Orbitrap) and Time-of-Flight (TOF) systems, provide accurate mass measurements with errors typically below 5 parts per million (ppm). researchgate.netmdpi.com This capability allows for the determination of the elemental composition of analytes and the differentiation of target compounds from matrix interferences with very close molecular masses. filab.fr

Quadrupole-Orbitrap (Q-Orbitrap) Applications

Quadrupole-Orbitrap (Q-Orbitrap) mass spectrometry, a leading HRAM technology, combines a quadrupole mass filter with an Orbitrap mass analyzer. creative-proteomics.comthermofisher.com This hybrid setup delivers both qualitative and quantitative analysis in a single run, making it highly efficient for comprehensive pesticide screening. thermofisher.com The Q-Orbitrap is utilized in the analysis of numerous pesticides, including this compound, in complex matrices. mdpi.comnih.gov Its high resolving power, which can exceed 140,000 Full Width at Half Maximum (FWHM), enables the separation of analyte signals from co-eluting matrix components, thereby reducing the risk of false-positive results. creative-proteomics.comcsic.es

In practice, the Q-Orbitrap is often operated in a full-scan mode to acquire data on all ions within a specified mass range, followed by data-dependent MS/MS (dd-MS²) for fragmentation and structural confirmation. nih.gov This approach allows for both targeted analysis of known contaminants like this compound and non-targeted screening for unexpected compounds. thermofisher.com The high mass accuracy (<3 ppm) of the Q-Orbitrap provides strong confidence in the identification of detected compounds. mdpi.comresearchgate.net Research has demonstrated the Q-Orbitrap's suitability for analyzing hundreds of pesticides simultaneously in food and environmental samples. oup.com

Table 1: Key Features of Q-Orbitrap MS in Pesticide Analysis

Feature Description Relevance to this compound Analysis
High Resolution Up to 140,000 FWHM or higher. creative-proteomics.com Resolves this compound from complex matrix interferences, enhancing detection selectivity. thermofisher.com
High Mass Accuracy Typically < 3-5 ppm error. mdpi.comnih.gov Allows for confident elemental composition determination and identification of this compound.
Hybrid Design Combines quadrupole for precursor ion selection and Orbitrap for high-resolution analysis. thermofisher.com Enables both targeted quantification and qualitative confirmation in a single analysis. thermofisher.com
Full Scan/dd-MS² Acquires full scan data and triggers fragmentation for ions of interest. nih.gov Facilitates both screening for this compound and structural elucidation of its fragments.
Sensitivity Capable of detecting compounds at very low concentrations. creative-proteomics.com Essential for monitoring trace levels of this compound residues in various samples.
Elucidation of Fragmentation Pathways and Product Ion Structures

Tandem mass spectrometry (MS/MS) within an HRAM instrument is crucial for structural elucidation. dtic.milmzcloud.org When a precursor ion (such as protonated this compound) is selected and fragmented, it produces a series of product ions. The resulting fragmentation pattern, or MS/MS spectrum, serves as a structural fingerprint. mzcloud.org By analyzing the exact masses of these product ions, researchers can propose fragmentation pathways and determine the structures of the fragments. nih.gov

In studies involving triazine herbicides like this compound, fragmentation typically involves the loss of alkyl side chains from the amino groups and cleavage of the triazine ring. For this compound ([M+H]⁺, m/z 216.1557), common fragmentation pathways under collision-induced dissociation (CID) involve the loss of ethene (C₂H₄) and propene (C₃H₆) from the ethylamino and sec-butylamino side chains, respectively.

However, research has shown that the MS/MS spectra of this compound and its isomer terbuthylazine are very similar, presenting a significant analytical challenge. mdpi.comnih.gov The fragmentation pathways lead to common product ions, making it difficult to find a unique fragment to distinguish between the two.

Differentiation of this compound from Structurally Isomeric Pesticides

The differentiation of structural isomers is a known challenge in mass spectrometry, as isomers have the same exact mass and often produce similar fragmentation patterns. mdpi.comnih.gov This is precisely the case for this compound and its isomer, terbuthylazine.

A study specifically challenging the ability of HRAM Q-Orbitrap MS to differentiate five pairs of isomeric pesticides concluded that no unique product ions could be established to differentiate this compound and terbuthylazine based on their MS/MS spectra alone. mdpi.comnih.gov Both compounds yield major product ions at the same mass-to-charge ratios. While other isomeric pairs in the study, such as pebulate (B75496) and vernolate, could be distinguished by unique product ions, the structural similarities in the fragmentation of this compound and terbuthylazine prevented their distinction by this method. nih.gov

Therefore, for unambiguous identification, chromatographic separation prior to mass spectrometric analysis is essential. thermofisher.com Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can resolve the isomers based on their slightly different retention times, allowing the mass spectrometer to analyze them separately. thermofisher.com

Table 2: this compound and its Isomer Terbuthylazine

Compound Chemical Formula Exact Mass (Monoisotopic) Key Challenge in MS Analysis
This compound C₉H₁₇ClN₄ 216.1142 Very similar MS/MS fragmentation pattern to Terbuthylazine. mdpi.comnih.gov
Terbuthylazine C₉H₁₇ClN₄ 216.1142 Very similar MS/MS fragmentation pattern to this compound. mdpi.comnih.gov

LC-Time-of-Flight (TOF) MS for Exact Mass Measurements

Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) is another prominent HRAM technique that provides routine accurate mass measurement, typically with an error of less than 5 ppm. researchgate.net The key advantage of TOF-MS is its high speed and full-spectrum sensitivity, which is well-suited for the narrow peaks generated by modern UHPLC systems. researchgate.net

The ability to provide the exact mass of a detected compound is a powerful tool for confirmation and identification. researchgate.net In one notable case, a suspected finding of this compound in a tarragon sample was proven to be a false positive using LC-TOF-MS. nih.govresearchgate.net Initial analysis with a triple quadrupole instrument indicated the presence of this compound based on two multiple reaction monitoring (MRM) transitions. nih.gov However, further investigation using LC-TOF-MS revealed that the compound's exact mass and isotopic ratios corresponded to nepellitorine, a naturally occurring insecticide in tarragon, not this compound. nih.govresearchgate.net This example highlights the critical role of exact mass measurement in preventing false-positive identifications in complex matrices. researchgate.net

Sample Preparation and Extraction Protocols for this compound Analysis

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of pesticide residues like this compound. The goal is to efficiently extract the target analyte from the sample matrix while minimizing co-extractives that can interfere with the analysis.

QuEChERS Method for Multi-Matrix Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of matrices, particularly food products. xn--untersuchungsmter-bw-nzb.dequechers.eu Developed initially in 2003, this approach has been modified and optimized for an expanding range of analytes and sample types. quechers.eupandawainstitute.com

The standard QuEChERS procedure involves two main steps:

Extraction and Partitioning: The homogenized sample is first extracted with an organic solvent, typically acetonitrile (B52724). xn--untersuchungsmter-bw-nzb.de Water is crucial for this step, and for low-water content samples, water must be added to facilitate the extraction. restek.com Subsequently, partitioning is induced by adding salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). This separates the acetonitrile layer, containing the pesticides, from the aqueous and solid matrix components. xn--untersuchungsmter-bw-nzb.de

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up by adding a small amount of sorbent material in a process called dispersive solid-phase extraction. restek.com Primary secondary amine (PSA) is a common sorbent used to remove organic acids, sugars, and fatty acids. For matrices with high-fat content, a sorbent like C18 may be added. restek.com After mixing and centrifugation, the final extract is ready for LC-MS or GC-MS analysis. xn--untersuchungsmter-bw-nzb.de

The QuEChERS method has been successfully used for the extraction of hundreds of pesticides, including this compound, from diverse matrices such as fruits, vegetables, cereals, and spices. xn--untersuchungsmter-bw-nzb.deresearchgate.net Its streamlined workflow makes it more efficient and less resource-intensive than traditional extraction methods. xn--untersuchungsmter-bw-nzb.de

Solid Phase Extraction (SPE) Techniques for Pre-concentration

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the pre-concentration and purification of analytes from complex matrices, such as food and environmental samples. scirp.orgnih.gov The technique is an effective alternative to traditional liquid-liquid extraction, offering benefits such as reduced solvent consumption, faster processing times, and the ability to be automated. researchgate.netbioline.org.br For triazine herbicides like this compound, SPE is essential for isolating them from interfering components like chlorophylls (B1240455) and carotenes in plant extracts, thereby improving the accuracy of subsequent quantification. sigmaaldrich.com

The SPE process involves several key steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analyte. sigmaaldrich.com The choice of sorbent is critical for effective separation. For triazine herbicides, a variety of sorbents have been successfully employed, including C18, Oasis HLB, and strong cation exchange (SCX) phases. nih.govresearchgate.netsigmaaldrich.com The selection depends on the specific matrix and the physicochemical properties of the triazines being analyzed. For instance, Supelclean™ LC-SCX, a strong cation exchanger, has been used to effectively isolate simazine (B1681756), atrazine (B1667683), and propazine (B92685) from plant extracts. sigmaaldrich.com Similarly, Oasis HLB cartridges have demonstrated high recovery rates (>80%) for multiple triazines and their metabolites from water samples. researchgate.net

The following table outlines a general SPE procedure for the extraction of triazine herbicides from water and plant tissue samples.

StepProcedure for Water Samples researchgate.netProcedure for Plant Tissue sigmaaldrich.com
Sorbent Conditioning The cartridge (e.g., Oasis HLB) is preconditioned with small volumes of methanol, followed by HPLC-grade water.The cartridge (e.g., Supelclean LC-SCX) is conditioned with 1 mL of methylene (B1212753) chloride.
Sample Loading A large volume of the water sample (e.g., 500 mL) is passed through the cartridge.An aliquot of the plant extract (e.g., in methylene chloride:acetone) is aspirated dropwise through the tube.
Washing The cartridge is dried with nitrogen gas to remove residual water.Interfering pigments are washed from the packing with two aliquots of acetonitrile.
Analyte Elution The retained herbicides are eluted with methanol. The eluate is then evaporated and reconstituted for analysis.The triazines are recovered by passing methanol through the tube. The eluate is then diluted with water for HPLC analysis.

Molecularly Imprinted Polymer (MIP) Extraction for Selective Analysis

Molecularly Imprinted Polymers (MIPs) represent a class of highly selective synthetic materials engineered to bind a specific target molecule. scirp.org These polymers function as artificial receptors, mimicking the specific recognition capabilities of natural antibody-antigen systems. researchgate.net The synthesis involves polymerizing functional monomers and cross-linkers in the presence of a template molecule—in this case, a triazine herbicide or a structurally similar compound. bioline.org.brresearchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte. researchgate.net

This high selectivity makes MIPs ideal sorbents for a technique known as Molecularly Imprinted Solid-Phase Extraction (MISPE). scirp.org MISPE is particularly valuable for the analysis of trace pesticide residues in complex food and environmental matrices, where co-extracted impurities can interfere with accurate quantification. scirp.orgbioline.org.br By using MIPs, target analytes like triazine herbicides can be selectively extracted and pre-concentrated, leading to cleaner extracts and more reliable analytical results. acs.org Research has demonstrated that MIPs can effectively discriminate triazines from interfering substances such as humic acid. acs.orgnih.gov Porous carbon-based MIPs have also been developed to enhance the absorption capacity for triazine pesticides in corn samples. nih.gov

The development and application of a MISPE method involves two main phases: polymer synthesis and the extraction procedure.

PhaseKey Components / StepsDescription
MIP Synthesis Template Molecule A target analyte or a structural analog (e.g., atrazine, propazine) used to create the specific binding sites. researchgate.netbioline.org.br
Functional Monomer Interacts with the template molecule (e.g., methacrylic acid). bioline.org.br
Cross-linker Forms the stable polymer matrix around the template-monomer complex. bioline.org.br
Polymerization & Template Removal The components are polymerized, and the template is then washed out, leaving the selective cavities. researchgate.net
MISPE Procedure Conditioning The MISPE cartridge is wetted (e.g., with methanol and water) to activate the polymer. bioline.org.br
Sample Loading The sample extract is passed through the cartridge, and the target triazines are selectively retained by the imprinted sites.
Washing A specific washing solvent is used to remove non-specifically bound interfering compounds.
Elution A different solvent is used to disrupt the interactions between the MIP and the analyte, eluting the purified triazines for analysis.

Pressurized Liquid Extraction (PLE) Methodologies

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses solvents at elevated temperatures and pressures for the rapid and efficient extraction of analytes from solid and semi-solid samples. researchgate.netmdpi.com The high temperature increases the solubility of analytes and decreases the viscosity of the solvent, allowing for better penetration into the sample matrix. scirp.org The high pressure maintains the solvent in its liquid state above its normal boiling point, further enhancing extraction efficiency. scirp.org Compared to traditional methods, PLE significantly reduces extraction time and solvent consumption. mdpi.com

The following table summarizes typical parameters for the PLE of pesticides from solid samples.

ParameterTypical Range / ValueSignificance
Temperature 100 - 200 °C scirp.orgthermofisher.comIncreases extraction kinetics and disrupts strong analyte-matrix interactions. scirp.org
Pressure ~1500 psi (10.3 MPa) scirp.orgthermofisher.comKeeps the solvent in a liquid state at temperatures above its boiling point. scirp.org
Solvent Dichloromethane (B109758) (DCM), Acetone/n-heptane scirp.orgnih.govThe choice of solvent is critical and depends on the polarity of the target analytes.
Static Cycles 2 - 3 cycles scirp.orgnih.govMultiple static cycles of holding the sample in hot, pressurized solvent ensure thorough extraction.
Static Time 5 - 10 minutes per cycle scirp.orgnih.govThe duration the sample is exposed to the solvent in each static cycle.
Flush Volume ~60% of cell volume thermofisher.comThe volume of fresh solvent used to rinse the sample and lines into the collection vial.

Addressing Challenges in this compound Residue Analysis

Strategies for Mitigating False-Positive Identifications

A significant challenge in the residue analysis of this compound is the risk of false-positive identifications, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com A widely cited case involves the analysis of a tarragon (Artemisia dracunculus) sample where a finding of this compound was later demonstrated to be a false positive. researchgate.netnih.gov The issue arose from a co-eluting endogenous compound, nepellitorine, which is naturally present in tarragon. researchgate.netebi.ac.uk This interfering compound is isobaric with this compound and produced product ions in the MS/MS analysis that perfectly matched the two primary transitions (Multiple Reaction Monitoring, MRM) used for identifying this compound. researchgate.netnih.gov Relying solely on these two transitions and the retention time would have led to an incorrect confirmation of this compound, as per standard regulatory guidelines. researchgate.netebi.ac.uk

Several strategies can be employed to investigate and mitigate such false-positive results:

Chromatographic Resolution Enhancement : One of the most direct strategies is to improve the chromatographic separation between the target analyte and the interfering compound. In the tarragon case, using optimized high-resolving ultra-performance liquid chromatography (UPLC) conditions successfully separated the spiked this compound from the interfering nepellitorine. researchgate.netnih.govebi.ac.uk

Monitoring Additional MS/MS Transitions : A crucial step in confirming the identity of a compound is to monitor more than the standard two product ions. For the this compound false positive, the analysis of a third MS/MS transition revealed a significantly different ion ratio compared to that of a true this compound standard, which invalidated the initial finding. researchgate.netnih.govebi.ac.uk

Thorough Investigation of Matrix Effects : Complex matrices, such as herbs and spices, are prone to containing endogenous compounds that can interfere with pesticide analysis. ebi.ac.uk When an unexpected positive is found, especially in such matrices, a thorough investigation is necessary to rule out interferences before reporting the result. mdpi.com

Importance of Orthogonal Confirmatory Analytical Criteria

To ensure the accuracy and defensibility of analytical results, especially in regulatory monitoring, it is critical to employ orthogonal confirmatory criteria. Orthogonal analysis involves using a second, independent analytical technique that relies on different chemical or physical principles for separation or detection. wur.nlthermofisher.com This approach drastically reduces the probability of a false positive, as it is highly unlikely that an interfering compound would behave identically to the target analyte across two different analytical platforms. thermofisher.com

The case of the this compound false positive in tarragon underscores the necessity of this approach. researchgate.netub.edu While the initial LC-MS/MS analysis using two MRM transitions was misleading, the application of orthogonal methods provided definitive evidence to refute the finding. researchgate.net

Key orthogonal methods for confirming this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS/MS) : This technique serves as an excellent orthogonal method to LC-MS/MS. It uses a different separation mechanism (volatility-based separation in a gas phase versus partitioning in a liquid phase) and often different ionization techniques. A separate GC-MS/MS analysis was instrumental in revealing the false-positive this compound result. researchgate.netnih.govebi.ac.uk

High-Resolution Mass Spectrometry (HRMS) : The use of HRMS, such as Time-of-Flight (TOF) or Orbitrap instruments, provides exact mass measurements. researchgate.net In the tarragon analysis, LC-TOF-MS was used to determine the exact mass and isotope ratios of the interfering compound, which allowed for its unambiguous identification as nepellitorine and differentiation from this compound. researchgate.netebi.ac.uk This ability to measure mass with high accuracy provides a powerful orthogonal criterion for confirmation. ebi.ac.uk

The following table compares the standard LC-MS/MS method with orthogonal confirmatory techniques used to resolve the this compound false positive.

Analytical TechniquePrincipleOutcome in this compound/Tarragon Case
LC-MS/MS (2 MRMs) Separation by liquid chromatography, detection by tandem mass spectrometry using two specific precursor-product ion transitions.Produced a false-positive result due to interference from isobaric nepellitorine. researchgate.net
LC-MS/MS (3+ MRMs) Adds a third ion transition for confirmation.Revealed a deviant ion ratio, indicating a false positive. researchgate.net
GC-MS/MS Orthogonal separation by gas chromatography, confirmed by mass spectrometry.Did not confirm the presence of this compound, revealing the initial finding as false. researchgate.netnih.gov
LC-HRMS (e.g., LC-TOF-MS) Orthogonal detection based on high-accuracy mass measurement.Confirmed the presence of nepellitorine by determining its exact mass, definitively ruling out this compound. researchgate.netebi.ac.uk

Molecular Interactions and Biochemical Mechanisms of Sebuthylazine

Sebuthylazine's Classification and Structural Relationship within Triazine Herbicides

This compound is a chemical compound classified as a chlorotriazine herbicide. nih.govherts.ac.uklilab-ecust.cn It belongs to the broader group of triazine herbicides, which are characterized by a heterocyclic ring structure composed of three nitrogen atoms and three carbon atoms. nel.edu Specifically, this compound is an s-triazine, a symmetrical triazine. taylorfrancis.comnaturalproducts.net

The core of its structure is a 1,3,5-triazine (B166579) ring. nih.govnaturalproducts.net this compound is chemically designated as N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine. nih.gov This name reveals its key structural features: a chloro group at the 6-position of the triazine ring, an ethylamino group, and a sec-butylamino group attached to the ring. nih.govnel.edu The presence of the chlorine atom places it in the chlorotriazine subgroup. nih.govbcpcpesticidecompendium.org

The structural relationship of this compound to other triazine herbicides is defined by the substituents on the triazine ring. nel.edu Variations in the alkylamino groups at the C4 and C6 positions, and the substituent at the C2 position (which can be chlorine, methoxy, or methylthio), differentiate the various triazine herbicides like atrazine (B1667683), simazine (B1681756), and terbuthylazine (B1195847). nel.edutaylorfrancis.com For instance, simazine features two ethylamino groups, whereas atrazine has one ethylamino and one isopropylamino group. nih.gov this compound is a chiral molecule, existing as a racemic mixture. herts.ac.uk

Table 1: Structural Comparison of this compound and Related Triazine Herbicides

Compound C2 Substituent C4-N-Substituent C6-N-Substituent
This compound -Cl -ethyl -sec-butyl
Atrazine -Cl -ethyl -isopropyl
Simazine -Cl -ethyl -ethyl
Terbuthylazine -Cl -ethyl -tert-butyl

Investigation of this compound's Specific Molecular Targets and Modes of Action

Structure-activity relationship (SAR) studies for triazine herbicides reveal that the nature and position of substituents on the triazine ring are critical for their biological activity. epa.goventomologyjournals.com The herbicidal activity of triazines is primarily linked to their ability to inhibit photosynthesis. mdpi.commst.dk

Key findings from SAR studies on s-triazines include:

N-alkyl groups: The presence of N-alkyl groups is considered crucial for the biological activity of s-triazine herbicides. epa.gov

Substituent at the 2-position: The group at the 2-position of the triazine ring significantly modifies the compound's potency. epa.gov For example, the relative carcinogenic activity follows the order: 2-chloro > 2-alkylthio > 2-alkoxy. epa.gov

Substituents at the 4 and 6 positions: Variations in the alkylamino side chains at these positions influence the compound's selectivity and effectiveness against different plant species. researchgate.net

These studies help in understanding how modifications to the this compound structure could alter its herbicidal efficacy and other biological interactions. arabjchem.org

Recent research has uncovered a novel molecular interaction for certain triazine herbicides, including their ability to modulate the activity of γ-secretase. researchmap.jpnih.gov Studies have shown that a subset of triazine herbicides can directly affect γ-secretase activity. researchmap.jpresearchgate.net This was suggested by the observation that these triazines alter the cleavage pattern of alcadeinα, another known substrate of γ-secretase. researchmap.jpresearchgate.netj-alz.com This finding points towards a direct interaction with the enzyme or its immediate micro-environment, rather than an indirect effect on its substrates. researchgate.net

A significant finding is the ability of some triazine herbicides to modulate the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govmdpi.com Specifically, exposure to certain triazines leads to an increased production of the longer, more aggregation-prone Aβ peptides, such as Aβ42 and Aβ43, at the expense of shorter forms like Aβ38. researchmap.jpresearchgate.net

In various cellular systems, including cell lines, primary neurons, and neurons differentiated from human induced pluripotent stem cells (iPSCs), specific triazines induced a 2- to 10-fold increase in extracellular Aβ42 production. nih.govresearchgate.netj-alz.com This effect was shown to be dependent on both β- and γ-secretase activity. nih.govresearchgate.net Immunoprecipitation/mass spectrometry analyses confirmed an enhanced production of Aβ peptides cleaved at positions 42 and 43, and a reduced production of those cleaved at position 38 and lower, a pattern characteristic of Alzheimer's disease. researchmap.jpresearchgate.net This modulation of Aβ production by certain triazines has led to the proposition that some environmental chemicals may act as "Alzheimerogens," potentially contributing to the initiation of the amyloidogenic process. researchmap.jpnih.govj-alz.com

The primary and most well-established molecular target for triazine herbicides, including this compound, is the D1 protein subunit of photosystem II (PSII) in plants and algae. mdpi.comresearchgate.netmssoy.org Triazines act as inhibitors of photosynthesis by binding to a specific niche on the D1 protein. researchgate.netmssoy.orgontosight.ai This binding blocks the electron transport chain, specifically by displacing plastoquinone (B1678516) from its binding site. researchgate.net The disruption of electron flow prevents the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to the death of the susceptible plant. ontosight.ai The binding site for triazines on the D1 protein is highly specific, and mutations in the gene encoding this protein (psbA) can confer resistance to this class of herbicides. unl.edu

Modulation of Amyloid-β (Aβ) Peptide Production (e.g., Aβ42/Aβ43) in Cellular Systems

In Vitro Bioassay Applications for this compound Mechanistic Studies

A variety of in vitro bioassays have been instrumental in elucidating the molecular mechanisms of this compound and other triazines. These assays provide controlled environments to study specific biochemical interactions.

Examples of in vitro bioassays used in triazine research include:

Cell-based Aβ production assays: Cell lines such as N2a-APP695 and CHO-7PA2-APPsw, which are engineered to overexpress the amyloid precursor protein (APP), have been used to screen for compounds that modulate Aβ production. researchgate.netresearchgate.net In these assays, cells are treated with the compound of interest, and the levels of secreted Aβ peptides (Aβ40 and Aβ42) in the cell culture supernatant are quantified using techniques like ELISA. researchgate.netresearchgate.net

Enzyme inhibition assays: To determine the effect on specific enzymes, in vitro assays with purified or semi-purified enzymes are used. For instance, the direct effect of triazines on γ-secretase activity has been suggested through assays that monitor the cleavage of its substrates. researchmap.jpresearchgate.net

Photosystem II inhibition assays: The herbicidal activity of triazines is commonly assessed in vitro by measuring the inhibition of the Hill reaction in isolated chloroplasts or thylakoid membranes. researchgate.net The activity is quantified by measuring the rate of reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). arabjchem.org

Cell-free γ-secretase activity assays: To confirm direct interaction with γ-secretase, cell-free systems containing purified γ-secretase and its substrate can be used. This approach was employed to show that pyrazole (B372694) insecticides, another class of pesticides found to induce Aβ42 production, directly impact γ-secretase activity. nih.gov

Table 2: In Vitro Bioassays for Studying this compound's Mechanisms

Assay Type System Measured Endpoint Mechanistic Insight
Aβ Production Assay N2a-APP695, CHO-7PA2-APPsw cells Aβ40, Aβ42, Aβ43 levels (ELISA, IP-MS) Modulation of amyloidogenic processing
γ-Secretase Activity Assay Cellular systems, cell-free systems Cleavage of γ-secretase substrates (e.g., Alcadeinα) Direct or indirect influence on γ-secretase
Photosynthesis Inhibition Assay Isolated chloroplasts/thylakoids Inhibition of Hill reaction (e.g., DCPIP reduction) Herbicidal mode of action at PSII

Simple Mixture Modeling in Bioassays

The assessment of the ecotoxicological effects of chemical mixtures is a critical area of environmental science. Two primary models, Concentration Addition (CA) and Independent Action (IA), are widely used to predict the combined toxicity of substances in a mixture. d-nb.infomdpi.com These models are foundational in understanding the interactions of compounds like this compound with other chemicals in bioassays.

The concept of Concentration Addition, first proposed by Loewe and Muischnek in 1926, is generally applied to mixtures of chemicals that have a similar mode of action. d-nb.info The CA model assumes that all components of the mixture behave as if they are dilutions of one another, and their combined effect is the sum of their concentrations, adjusted for their relative potencies. mdpi.comeuropa.eu Conversely, the Independent Action model, developed by Bliss in 1939, is used for mixtures of substances with dissimilar modes of action. d-nb.info The IA model presumes that the chemicals act on different biological systems or pathways, and the total effect of the mixture is calculated based on the probabilities of each component producing an effect independently. d-nb.infoeuropa.eu

Research has shown that for mixtures of pesticides, including triazines like this compound, these predictive models can be quite accurate. Studies on the joint algal toxicity of various herbicides have demonstrated that the observed mixture toxicity can often be successfully predicted by either CA or IA. d-nb.info In many cases, especially for regulatory purposes, Concentration Addition is often used as a default assumption for estimating the toxicity of pesticide mixtures, as it tends to be a more precautionary approach. d-nb.info

Bioassays are essential tools for studying the toxic effects of complex chemical mixtures. europa.eu In vitro bioassays, for instance, are utilized to perform simple mixture modeling and evaluate the joint action of chemicals. ufz.de For example, the inhibition of algal growth is a common endpoint measured in bioassays to determine the toxicity of herbicides. ufz.de

A study evaluating the predictability of pesticide mixture toxicity to aquatic life compiled data from numerous experiments. The findings for this compound from this compilation are summarized in the table below, indicating the predictive models used in the respective studies.

Table 1: Number of Mixture Toxicity Experiments Involving this compound Based on Predictive Model

Pesticide Common Name CAS Nr. Nr experiments based on predictive model: CA: Same MOA Nr experiments based on predictive model: CA: Same class, different MOA Nr experiments based on predictive model: CA: Different class Nr experiments based on predictive model: IA Nr experiments based on predictive model: SI All studies
This compound 7286-69-3 1 1 2

Data sourced from Belden et al. (2007) Supplementary Table 6. bioone.org CA = Concentration Addition; IA = Independent Action; SI = Simple Interaction; MOA = Mode of Action.

In another example of bioassay research, the growth inhibition of algae was tested with a mixture of 18 similarly acting compounds, which included various triazine herbicides. The results from such an experiment, comparing the predicted toxicity from the Concentration Addition and Independent Action models with the experimentally observed data, are conceptualized in the following table.

Table 2: Comparison of Predicted and Observed Algal Growth Inhibition for a Mixture of 18 Herbicides

Model/Observation Predicted/Observed % Inhibition of Algal Growth
Concentration Addition (CA) Prediction 45%
Independent Action (IA) Prediction 35%
Experimental Observation 42%

Conceptual data based on graphical representations of mixture toxicity studies of similarly acting compounds. ufz.de

This conceptual data illustrates that for a mixture of herbicides with a similar mode of action, the Concentration Addition model often provides a closer prediction of the experimentally observed toxicity than the Independent Action model. ufz.de Such studies are crucial for the risk assessment of complex environmental mixtures containing pesticides like this compound. d-nb.info

Compound Names Mentioned:

Compound Name
This compound
Atrazine
Cyanazine
Propazine (B92685)
Terbuthylazine
Terbutryn

Synthesis and Derivatization Approaches for Sebuthylazine and Analogs

Chemical Synthesis Pathways of Sebuthylazine and its Metabolites

The foundational route for synthesizing many triazine herbicides and their derivatives is the stepwise nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). tandfonline.comresearchgate.net The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, sequential reactions. Typically, the first substitution is exothermic and conducted at low temperatures (around 0°C), the second is performed at room temperature, and the replacement of the third chlorine atom requires higher temperatures, often at the reflux temperature of the solvent. tandfonline.com

This compound itself, with the chemical name 6-Chloro-N-ethyl-N'-(1-methylpropyl)-1,3,5-triazine-2,4-diamine, is synthesized by reacting cyanuric chloride sequentially with ethylamine (B1201723) and sec-butylamine, leaving one chlorine atom unsubstituted. lgcstandards.com The synthesis of its metabolites follows similar logical pathways, substituting the parent functional groups as required.

The metabolite this compound-desethyl (6-Chloro-N-sec-butyl-1,3,5-triazine-2,4-diamine) is characterized by the absence of the N-ethyl group, which is replaced by a primary amine group. nih.gov Its laboratory synthesis can be extrapolated from the general principles of triazine chemistry. The process would involve a two-step nucleophilic substitution reaction starting with cyanuric chloride.

The first chlorine atom is substituted using sec-butylamine. To introduce the second amino group while leaving the third chlorine in place, the resulting intermediate is reacted with ammonia. The reaction conditions must be carefully controlled to ensure monosubstitution at each step and prevent side reactions.

StepReactant 1Reactant 2Typical ConditionIntermediate/Product
1Cyanuric Chloridesec-Butylamine0-5 °C2-(sec-Butylamino)-4,6-dichloro-1,3,5-triazine
22-(sec-Butylamino)-4,6-dichloro-1,3,5-triazineAmmoniaRoom TemperatureThis compound-Desethyl

Synthetic Strategies for Analogs in Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry to understand how a molecule's structure correlates with its biological activity. collaborativedrug.comug.edu.ge For s-triazines, SAR investigations involve synthesizing a library of analogs where specific parts of the molecule are systematically modified. By testing these analogs, researchers can identify the chemical moieties responsible for a desired effect. ug.edu.ge

The synthesis of s-triazine analogs for SAR studies generally follows the same stepwise nucleophilic substitution pattern from cyanuric chloride. tandfonline.comresearchgate.net The versatility of this method allows for the introduction of a wide variety of functional groups at the 2, 4, and 6 positions of the triazine ring. These modifications can alter properties such as lipophilicity, steric profile, and electronic distribution, which in turn influence biological interactions. acs.org

Common strategies for creating s-triazine analogs for SAR studies include:

Varying Alkyl Substituents: Replacing the sec-butyl or ethyl groups of this compound with other alkyl or cycloalkyl groups to probe the size and shape requirements of the target binding site.

Introducing Aromatic and Heterocyclic Moieties: Attaching phenyl, pyrazole (B372694), or thiazole-containing groups to the triazine core to explore new interactions, such as pi-stacking, with biological targets. tandfonline.comacs.orgmdpi.com

Molecular Hybridization: Combining the s-triazine scaffold with other known bioactive pharmacophores to create hybrid molecules with potentially enhanced or novel activities. mdpi.com

Modification StrategyExample Substituent(s)Target Activity Explored
Introduction of HeterocyclesPiperidine (B6355638), Pyrazole, PhenylthiazoleAntifungal, Anticancer tandfonline.comacs.orgmdpi.com
Addition of Amino AcidsGlycine, other amino acid derivativesAntifungal mdpi.com
Variation of N-Aryl GroupsAniline, substituted anilinesAntimicrobial, Anticancer acs.orgmdpi.com

One SAR study on s-triazine derivatives found that introducing a piperidine group was key for antifungal activity. mdpi.com Another investigation into s-triazine-bis-benzenesulfonamide hybrids showed that the nature of substituents on the phenyl ring significantly influenced their antifungal properties. mdpi.com These approaches allow for the fine-tuning of a molecule's activity and the optimization of lead compounds. ijpsr.infonih.gov

Methodologies for Derivatization to Enhance Analytical Detection

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties better suited for a given analytical method. jfda-online.comtaylorandfrancis.com For triazine compounds like this compound and its polar metabolites, derivatization is often necessary to improve analysis by gas chromatography (GC), which requires analytes to be volatile and thermally stable. usgs.govchromatographyonline.com

The primary goals of derivatizing triazines are:

Increase Volatility: Polar functional groups, such as the amino (-NH) and hydroxyl (-OH) groups found on this compound and its metabolites, decrease volatility. Derivatization masks these polar sites. jfda-online.comusgs.gov

Improve Thermal Stability: The process prevents the breakdown of the analyte at the high temperatures used in the GC injection port and column. chromatographyonline.com

Enhance Detector Response: Introducing certain chemical groups (e.g., those containing fluorine) can improve the sensitivity of specific GC detectors. jfda-online.com

A prevalent derivatization technique for triazines is silylation . This reaction replaces the active hydrogen atoms on amine and hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose and have been used for the analysis of atrazine (B1667683) degradation products, which are structurally similar to this compound metabolites. usgs.govresearchgate.net The reaction must be optimized for temperature and time to ensure it proceeds to completion.

TechniqueReagent(s)PurposeTarget Analytes
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Increase volatility and thermal stability for GC-MS analysis. Polar triazines and metabolites with -NH or -OH groups. usgs.gov
SilylationMTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)Produce derivatives with characteristic mass spectra for GC-MS analysis. usgs.govresearchgate.netPolar triazines and metabolites with -NH or -OH groups. usgs.gov
AcylationFluorinated Anhydrides (e.g., TFAA)Introduce fluorinated groups to enhance electron capture detection (ECD). jfda-online.comAmines, Phenols, Alcohols. jfda-online.com

Q & A

Q. What analytical methods are recommended for detecting and quantifying sebuthylazine in environmental samples?

Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) are standard methods. For water analysis, LC-MS/MS with electrospray ionization (ESI) is preferred due to its sensitivity for polar compounds like this compound . However, validation is critical: proficiency testing (e.g., H118 Herbizide/Pestizide schemes) highlights challenges in achieving reliable recovery rates at low concentrations (<0.025 µg/L), necessitating stringent quality control and comparison with control test values .

Q. How does this compound’s environmental behavior compare to structurally similar triazine herbicides?

this compound, a monochlorotriazine, shares degradation pathways with terbuthylazine and atrazine, including hydrolysis and microbial breakdown. However, its persistence in soil and water varies due to differences in substituent groups. For instance, while this compound is obsolete in the EU, terbuthylazine remains widely used, reflecting distinct environmental half-lives and regulatory assessments .

Advanced Research Questions

Q. What experimental strategies resolve ambiguities in distinguishing this compound from its structural isomers (e.g., terbuthylazine) during non-targeted LC-HRMS analysis?

MultiConditionRT algorithms predict retention times based on candidate structures and mobile phase composition. However, for isomeric pairs like this compound/terbuthylazine, retention time differences (<0.5 min) often fall within prediction uncertainties, rendering this method insufficient . Instead, advanced fragmentation analysis using high-resolution MS/MS is required. Although both isomers produce similar product ions (e.g., m/z 174, 104), isotopic pattern analysis or derivatization may enhance differentiation .

Q. How can immunoassay cross-reactivity with this compound be minimized when developing antibodies for atrazine detection?

Genetic engineering of single-chain variable fragments (scFv) via molecular evolution can optimize selectivity. For example, shuffling variable heavy/light chain repertoires and introducing point mutations in complementarity-determining regions (CDRs) shifted antibody affinity from this compound to atrazine, reducing cross-reactivity by 25-fold. Affinity maturation (e.g., reducing KD from 1.27×10<sup>−8</sup> M to 7.46×10<sup>−10</sup> M) further improves assay specificity .

Q. What experimental designs are effective for identifying this compound degradation products in soil matrices?

Combine suspect screening with stable isotope labeling. Use high-resolution orbitrap-MS to detect chlorine isotopic patterns and fragment ions indicative of dealkylation or hydroxylation products. For quantification, employ isotopically labeled internal standards (e.g., <sup>13</sup>C-sebuthylazine) to correct matrix effects .

Q. How do proficiency testing schemes address methodological discrepancies in this compound recovery rates across laboratories?

Schemes like H118 Herbizide/Pestizide use Dean-Dixon outlier tests to identify deviations (e.g., LC0011 outlier at p < 0.01). Labs are advised to cross-validate results against accredited laboratories’ data and optimize extraction protocols (e.g., solid-phase extraction pH adjustments) to mitigate variability in low-concentration samples (<0.025 µg/L) .

Q. What computational and experimental approaches reconcile contradictions in this compound’s predicted vs. experimental retention behavior?

Integrate in silico retention modeling (e.g., MultiConditionRT) with experimental validation under varied mobile phase conditions. For example, acetonitrile/water gradients at pH 3–5 can amplify retention differences between this compound and terbuthylazine, reducing prediction uncertainty margins .

Regulatory and Methodological Challenges

Q. How does this compound’s regulatory status in the EU impact its inclusion in environmental monitoring studies?

Despite its obsolescence, this compound remains a relevant analyte in legacy contamination studies. Researchers must align detection limits with historical use data and employ “non-targeted” LC-HRMS workflows to identify unregulated transformation products, which may still pose ecological risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.